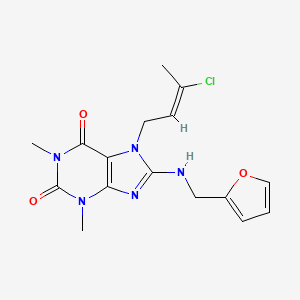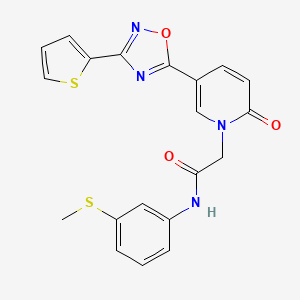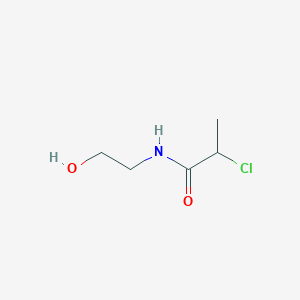
2-chloro-N-(2-hydroxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-hydroxyethyl)propanamide, also known as chlorhexidine gluconate, is a disinfectant and antiseptic agent used in various fields of research and industry. It has the molecular formula C5H11NO3 .
Synthesis Analysis
The synthesis of this compound involves the use of it as a bifunctional initiator in an Atom Transfer Radical Polymerization (ATRP) technique . This enables ATRP of two monomers, differing in activity and polarity, into two stages .Molecular Structure Analysis
The molecular structure of this compound consists of 19 atoms with a net charge of 0 . The InChI key is GQKLTNAIFDFUDN-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a bifunctional initiator in the ATRP of two monomers .Physical And Chemical Properties Analysis
This compound has an average mass of 133.146 Da and a mono-isotopic mass of 133.073898 Da .Scientific Research Applications
Organic Nonlinear Material Synthesis : The synthesis of N-(2-chlorophenyl)-(1-propanamide), a derivative of 2-chloro-N-(2-hydroxyethyl)propanamide, has been explored for its applications in organic electro-optic and non-linear optical materials. This compound, synthesized using standard methods and characterized through various techniques, demonstrates potential for use in optical applications due to its properties (Prabhu & Rao, 2000).
Pharmacological Research : Research into similar compounds, such as various propanamide derivatives, has been conducted to explore their antinociceptive activities. For instance, studies on (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives have shown significant antinociceptive effects, indicating potential pharmacological applications (Önkol et al., 2004).
COVID-19 Research : Molecular docking and quantum chemical analysis of 2-chloro-N-(p-tolyl) propanamide have been conducted for potential medicinal use against COVID-19. This research involved evaluating the electronic and vibrational properties of the molecule and its interactions with COVID-19 protease, suggesting potential applications in antiviral drug development (Pandey et al., 2020).
Material Science and Crystal Growth : The growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) crystals have been studied, highlighting their potential applications in material science. These studies focused on the optical, electronic, and structural properties of these crystals, which could be important for various technological applications (Prabhu et al., 2001).
Antimicrobial and Cytotoxic Activities : Research on derivatives of propanamide, such as thiazole derivatives, has shown significant antimicrobial and cytotoxic activities. These compounds have been evaluated against various bacterial and fungal strains, as well as human leukemia cells, indicating their potential in antimicrobial and cancer research (Dawbaa et al., 2021).
Solubility Studies in Pharmaceutical Research : Studies have been conducted on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures, providing valuable data for pharmaceutical formulation and process design. This research is crucial for understanding the solubility behavior of this compound in different solvents, which is important in drug development and manufacturing (Pascual et al., 2017).
Future Directions
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZKNEFDRPEFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
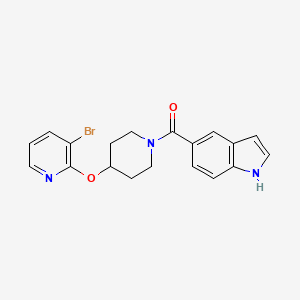
![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)
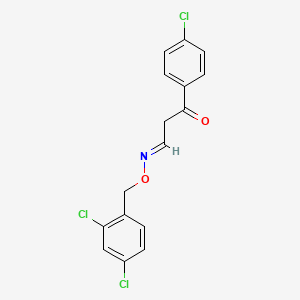
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)

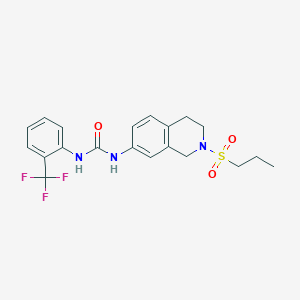
![N-(4-isopropylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2799909.png)
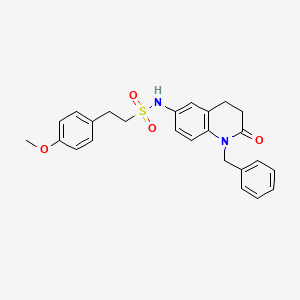
![N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2799914.png)
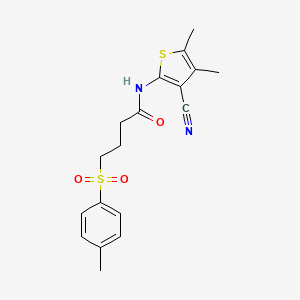
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2799916.png)

